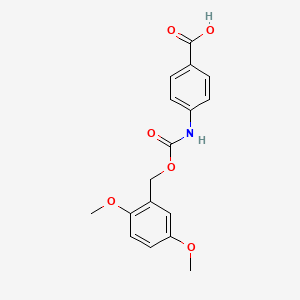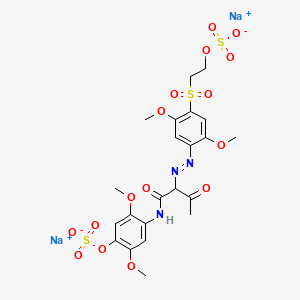
2-((2,5-Dimethoxy-4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)-N-(2,5-dimethoxy-4-(sulphooxy)phenyl)-3-oxobutyramide, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2,5-Dimethoxy-4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)-N-(2,5-dimethoxy-4-(sulphooxy)phenyl)-3-oxobutyramide, sodium salt is a complex organic compound known for its unique chemical structure and properties. It is characterized by the presence of multiple functional groups, including methoxy, sulphooxy, and azo groups, which contribute to its diverse reactivity and applications.
Preparation Methods
The synthesis of 2-((2,5-Dimethoxy-4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)-N-(2,5-dimethoxy-4-(sulphooxy)phenyl)-3-oxobutyramide, sodium salt involves several steps:
Formation of the Azo Compound: The initial step involves the diazotization of 2,5-dimethoxyaniline followed by coupling with 2-(sulphooxy)ethylsulphonylbenzene to form the azo compound.
Introduction of the Butyramide Group: The azo compound is then reacted with 3-oxobutyric acid to introduce the butyramide group.
Sulphonation: The final step involves the sulphonation of the phenyl rings to introduce the sulphooxy groups, resulting in the formation of the sodium salt.
Industrial production methods typically involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield.
Chemical Reactions Analysis
2-((2,5-Dimethoxy-4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)-N-(2,5-dimethoxy-4-(sulphooxy)phenyl)-3-oxobutyramide, sodium salt undergoes various chemical reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and azo groups, leading to the formation of quinone derivatives.
Reduction: Reduction of the azo group can yield the corresponding amine derivatives.
Substitution: The sulphooxy groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide.
Scientific Research Applications
2-((2,5-Dimethoxy-4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)-N-(2,5-dimethoxy-4-(sulphooxy)phenyl)-3-oxobutyramide, sodium salt has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of various complex molecules.
Biology: The compound is used in biochemical assays and as a probe for studying enzyme activities and metabolic pathways.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-((2,5-Dimethoxy-4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)-N-(2,5-dimethoxy-4-(sulphooxy)phenyl)-3-oxobutyramide, sodium salt involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activities.
Pathways: It can influence various biochemical pathways, including oxidative stress, signal transduction, and metabolic processes.
Comparison with Similar Compounds
2-((2,5-Dimethoxy-4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)-N-(2,5-dimethoxy-4-(sulphooxy)phenyl)-3-oxobutyramide, sodium salt can be compared with similar compounds such as:
- Tetrasodium 4-amino-6-[[2,5-dimethoxy-4-[[2-(sulphonatooxy)-ethyl]sulphonyl]phenyl]azo]-5-hydroxy-3-[[4-[[2-(sulphonatooxy)ethyl]sulphonyl]-phenyl]azo]naphthalene-2,7-disulphonate .
- 4-[4-[[2,5-dimethoxy-4-[[2-(sulphooxy)ethyl]sulphonyl]phenyl]azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonic acid, sodium salt .
These compounds share similar functional groups and chemical properties but differ in their specific structures and applications. The uniqueness of this compound lies in its specific combination of functional groups and its diverse range of applications.
Properties
CAS No. |
93962-60-8 |
|---|---|
Molecular Formula |
C22H25N3Na2O16S3 |
Molecular Weight |
729.6 g/mol |
IUPAC Name |
disodium;2-[4-[[1-(2,5-dimethoxy-4-sulfonatooxyanilino)-1,3-dioxobutan-2-yl]diazenyl]-2,5-dimethoxyphenyl]sulfonylethyl sulfate |
InChI |
InChI=1S/C22H27N3O16S3.2Na/c1-12(26)21(22(27)23-13-8-17(38-4)18(10-15(13)36-2)41-44(33,34)35)25-24-14-9-19(39-5)20(11-16(14)37-3)42(28,29)7-6-40-43(30,31)32;;/h8-11,21H,6-7H2,1-5H3,(H,23,27)(H,30,31,32)(H,33,34,35);;/q;2*+1/p-2 |
InChI Key |
HCZDMGCKSQELBS-UHFFFAOYSA-L |
Canonical SMILES |
CC(=O)C(C(=O)NC1=CC(=C(C=C1OC)OS(=O)(=O)[O-])OC)N=NC2=CC(=C(C=C2OC)S(=O)(=O)CCOS(=O)(=O)[O-])OC.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



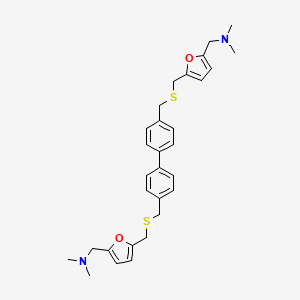
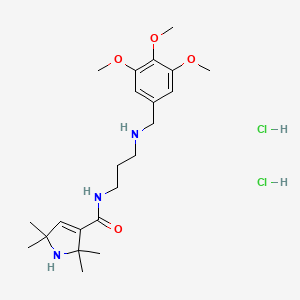
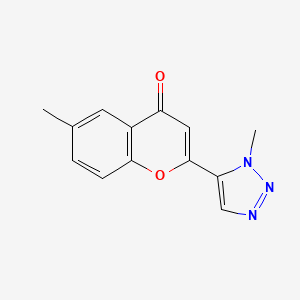
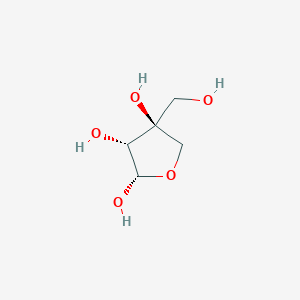


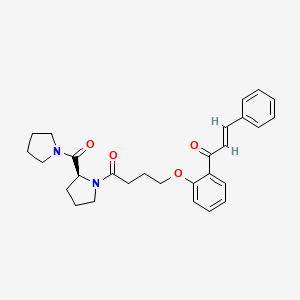
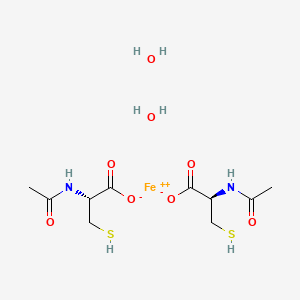
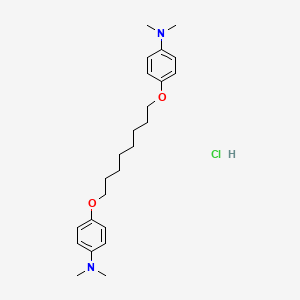

![1-[1,2-Dihydro-6-hydroxy-4-methyl-5-[[2-[(nonyloxy)carbonyl]phenyl]azo]-2-oxo-3-pyridyl]pyridinium chloride](/img/structure/B12718185.png)
![1-Benzyl-4,5-dihydro-1-[2-[(1-oxotetradecyl)amino]ethyl]-2-tridecyl-1H-imidazolium chloride](/img/structure/B12718200.png)
